Ambuic acid

Übersicht

Beschreibung

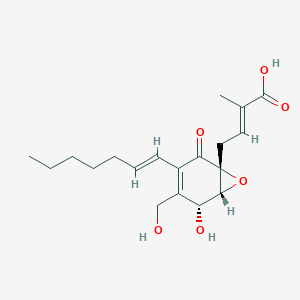

Ambuic acid is an antibiotic and antifungal agent . It inhibits cyclic peptide quormones biosynthesis in Gram-positive bacteria and shows antibacterial effects in vivo . It is a cyclohexanone originally isolated from Pestalotiopsis and Monochaetia species .

Synthesis Analysis

The synthesis of Ambuic acid involves a comparison of measured shift tensor principal values with computed values for all diastereomers . A dimeric structure is proposed for Ambuic acid based on the initial poor fit of the carboxyl carbon tensors to a monomeric model .Molecular Structure Analysis

The molecular structure of Ambuic acid is predicted using a novel solid-state NMR approach . The dimer model, consisting of hydrogen bonding between pairs of neighboring carboxyl groups, reduces the root mean square error at the carboxy tensor by a factor of 2.7 .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Ambuic Acid has been found to possess antibacterial properties . It has been isolated from the endophytic fungus Pestalotiopsis trachicarpicola SC-J551, which was derived from the fern Blechnum orientale L . The culture extracts of this fungus were shown to be active against the Gram-positive bacteria Staphylococcus aureus (SA) and MRSA .

Antifungal Activity

In addition to its antibacterial properties, Ambuic Acid also exhibits antifungal activities . This makes it a potential candidate for the development of new antifungal drugs.

Anti-inflammatory Activity

Ambuic Acid has been found to have anti-inflammatory properties . This suggests its potential use in the treatment of inflammatory diseases.

Cytotoxic Activity

Ambuic Acid and its derivatives have been found to exhibit cytotoxicity against human carcinoma A549, HeLa, HepG2, and MCF-7 cells . This suggests its potential use in cancer therapy.

Inhibition of Quorum Sensing

Ambuic Acid has been found to inhibit quorum sensing, a process that is conserved in Gram-positive bacterial pathogens . This makes it a potential lead compound for the development of antivirulence therapeutics .

Inhibition of Signal Biosynthesis

Preliminary studies suggest that Ambuic Acid is a signal biosynthesis inhibitor . This property could be leveraged to target antibiotic-resistant infections .

Wirkmechanismus

Target of Action

Ambuic acid primarily targets the quorum sensing signal biosynthesis , a process conserved in Gram-positive bacterial pathogens . It inhibits the production of autoinducing peptides (AIPs), which are key components of the quorum sensing system .

Mode of Action

Ambuic acid interacts with its targets by inhibiting the biosynthesis of various cyclic peptide quormones . This interaction results in the suppression of AIP production, thereby disrupting the quorum sensing system .

Biochemical Pathways

The inhibition of quorum sensing signal biosynthesis by ambuic acid affects the downstream pathways related to bacterial communication and virulence . This disruption can lead to a decrease in the production of virulence factors and a reduction in bacterial pathogenicity .

Result of Action

The action of ambuic acid leads to significant molecular and cellular effects. It suppresses the overproduction of nitric oxide (NO) and prostaglandin E2 (PGE2) in a dose-dependent manner . Furthermore, it inhibits the release of the proinflammatory cytokine interleukin-6 (IL-6) .

Action Environment

The efficacy and stability of ambuic acid can be influenced by various environmental factors. For instance, the presence of lipopolysaccharide (LPS) can induce inflammation in macrophages, which ambuic acid can inhibit . .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(E)-4-[(1R,5R,6R)-3-[(E)-hept-1-enyl]-5-hydroxy-4-(hydroxymethyl)-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-1-yl]-2-methylbut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O6/c1-3-4-5-6-7-8-13-14(11-20)15(21)17-19(25-17,16(13)22)10-9-12(2)18(23)24/h7-9,15,17,20-21H,3-6,10-11H2,1-2H3,(H,23,24)/b8-7+,12-9+/t15-,17-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDSQZJMGPSRCEM-HDKVZZTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC1=C(C(C2C(C1=O)(O2)CC=C(C)C(=O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C1=C([C@H]([C@@H]2[C@](C1=O)(O2)C/C=C(\C)/C(=O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101318126 | |

| Record name | Ambuic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ambuic acid | |

CAS RN |

340774-69-8 | |

| Record name | Ambuic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=340774-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ambuic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Ambuic acid has been identified as a quorum sensing inhibitor in Gram-positive bacteria. [, ] It specifically targets the biosynthesis of cyclic peptide quormones, such as the gelatinase biosynthesis-activating pheromone (GBAP) in Enterococcus faecalis. [, ] By inhibiting GBAP production, ambuic acid disrupts bacterial cell-to-cell communication, leading to a reduction in virulence factor expression, including gelatinase and serine protease. [, ] In Staphylococcus aureus, ambuic acid inhibits AIP production, impacting the quorum sensing regulon and reducing abscess formation. []

A: Ambuic acid is a highly functionalized cyclohexenone. [, , ] Its molecular formula is C12H16O5 and its molecular weight is 240.25 g/mol. [, ] For detailed spectroscopic data, including 1H and 13C NMR, please refer to the cited research articles, particularly those describing its isolation and structural elucidation. [, , , ]

ANone: While ambuic acid's activity has been observed in various biological assays, specific studies focusing on its material compatibility, stability, and performance under different conditions (e.g., pH, temperature, solvents) are limited in the provided research. Further investigations are needed to fully understand its behavior in different environments.

A: The provided research primarily focuses on the biological activity of ambuic acid, particularly its antimicrobial and anti-inflammatory properties. [, , ] There is no mention of its use as a catalyst or its involvement in specific chemical reactions.

A: Yes. Computational studies using density functional theory (DFT) have been crucial in confirming the absolute configuration of ambuic acid derivatives through comparisons of experimental and calculated electronic circular dichroism (ECD) spectra. [] Additionally, molecular docking simulations have been utilized to investigate the binding interactions of ambuic acid and its derivatives with target proteins like MurA, GBAP, and gelatinase. [, ]

A: Research indicates that modifications to the ambuic acid scaffold can significantly impact its biological activity. For example, introducing hydroxyl groups at specific positions has been shown to enhance antibacterial activity. [, ] The dimerization of ambuic acid, as seen in torreyanic acid, also influences its biological properties. [, ]

ANone: The research provided does not delve deeply into the specific stability profile of ambuic acid under various storage conditions or its formulation into different drug delivery systems. Further investigations are needed to assess its long-term stability and explore optimal formulations for enhancing its therapeutic potential.

ANone: The provided research articles primarily focus on the discovery, characterization, and biological evaluation of ambuic acid. As such, they do not contain information regarding specific Safety, Health, and Environment (SHE) regulations or guidelines pertaining to this compound. It is essential to consult relevant regulatory bodies and guidelines for handling and utilizing ambuic acid in research or commercial applications.

ANone: The provided research primarily focuses on the initial discovery and characterization of ambuic acid and its derivatives. It does not provide in-depth information on these specific aspects. Further research is needed to explore these areas and fully understand the therapeutic potential and limitations of ambuic acid.

A: * Discovery and Isolation: Ambuic acid was first isolated from the fungus Pestalotiopsis spp. and Monochaetia sp. and its antifungal activity was reported. []* Total Synthesis: Successful total synthesis of (+)-ambuic acid has been achieved, enabling further studies on its biological activity and potential applications. [, , ] * Mechanism of Action: Ambuic acid was identified as a quorum sensing inhibitor in Gram-positive bacteria, particularly targeting the biosynthesis of signaling molecules like GBAP. [, ]* Structural Characterization: Advanced analytical techniques, including solid-state NMR and synchrotron X-ray powder diffraction, have been employed to elucidate the crystal structure and stereochemistry of ambuic acid. [, ]* Derivative Exploration: Numerous ambuic acid derivatives have been isolated from various fungal sources or synthesized, expanding the chemical diversity and potential applications of this compound class. [, , , , , , ]

ANone: Yes, ambuic acid research demonstrates cross-disciplinary synergies:

- Natural Product Chemistry & Microbiology: The discovery of ambuic acid stems from the exploration of fungal biodiversity, highlighting the interconnectivity between natural product chemistry and microbiology. [, , ]

- Chemical Synthesis & Medicinal Chemistry: Total synthesis efforts enable the production of sufficient quantities of ambuic acid and its derivatives for further biological evaluation and structure-activity relationship studies. [, , ]

- Structural Biology & Drug Design: Understanding the interactions between ambuic acid and its bacterial targets through techniques like molecular docking can guide the development of more potent and selective quorum sensing inhibitors. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3S,5R,8R,9S,10S,13R,14S,17S)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-4-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1665872.png)

![7-[(1R,2S)-2-(3-hydroxyoctyl)-5-oxocyclopentyl]heptanoic acid](/img/structure/B1665873.png)

![Ethyl oxo[(7-oxocyclohepta-1,3,5-trien-1-yl)amino]acetate](/img/structure/B1665877.png)

![5-[[(3-Chloro-2-fluorophenyl)methyl]thio]-7-[[(1R)-2-hydroxy-1-methylethyl]amino]thiazolo[4,5-d]pyrimidin-2(3H)-one](/img/structure/B1665884.png)

![2-(1-adamantyl)-N-[2-methyl-5-(9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carbonyl)phenyl]acetamide](/img/structure/B1665888.png)

![4-(tert-Butoxy)-N-(2-(hydroxymethyl)benzo[d]thiazol-5-yl)benzamide](/img/structure/B1665890.png)

![4-({4-[(2,6-Dimethylpyridin-3-yl)oxy]pyridin-2-yl}amino)benzenesulfonamide](/img/structure/B1665893.png)